Butyl 2-hydroxy-5-iodobenzoate
Description
Butyl 2-hydroxy-5-iodobenzoate is a benzoate ester derivative characterized by a hydroxyl (-OH) group at the 2-position and an iodine atom at the 5-position of the benzene ring. The iodine substituent may enhance stability or reactivity in specific applications, such as radiopharmaceuticals or organic synthesis intermediates.
Properties
CAS No. |
15125-89-0 |
|---|---|
Molecular Formula |
C11H13IO3 |
Molecular Weight |
320.12 g/mol |
IUPAC Name |
butyl 2-hydroxy-5-iodobenzoate |
InChI |
InChI=1S/C11H13IO3/c1-2-3-6-15-11(14)9-7-8(12)4-5-10(9)13/h4-5,7,13H,2-3,6H2,1H3 |
InChI Key |
MUCIOYIHUWHBKH-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(C=CC(=C1)I)O |
Canonical SMILES |
CCCCOC(=O)C1=C(C=CC(=C1)I)O |
Origin of Product |
United States |
Comparison with Similar Compounds
To contextualize Butyl 2-hydroxy-5-iodobenzoate’s properties, we compare it with structurally or functionally related compounds, focusing on physicochemical parameters, toxicity, and applications. Key analogs include Butyl Acrylate (an acrylic ester) and Butyl Carbitol Acetate (a glycol ether ester).
Physicochemical Properties
Key Observations :
- The iodine substituent in this compound increases molecular weight and likely reduces water solubility compared to non-halogenated esters like Butyl Acrylate .
- Butyl Carbitol Acetate’s high boiling point (246.7°C) and moderate water solubility make it suitable as a solvent, whereas this compound’s properties may limit its use in aqueous systems .
Toxicity and Environmental Impact
Key Observations :
- Butyl Acrylate’s ready biodegradability contrasts with the inferred persistence of this compound, where iodine’s stability may slow microbial breakdown .
Q & A
Q. How should conflicting biological activity data be interpreted in structure-activity relationship (SAR) studies?
- Methodological Answer : Perform meta-analysis using fixed/random-effects models to reconcile disparities. Check for confounding variables (cell line heterogeneity, assay protocols). Validate via orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). Use cheminformatics tools (e.g., KNIME) to cluster compounds by physicochemical properties and identify outliers .
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